Rufinamide-5-carboxamide

Pharmaceutical impurity profiling Regioisomer identification Triazole chemistry

Rufinamide-5-carboxamide (CAS 1622904-99-7), chemically 3-(2,6-difluorobenzyl)-3H-1,2,3-triazole-4-carboxamide, is a regioisomeric process-related impurity of the triazole anticonvulsant rufinamide. Unlike the parent drug, which bears the difluorobenzyl group at the 1-position of the 1,2,3-triazole ring, this compound features substitution at the 3-position, resulting in distinct physicochemical and chromatographic properties that are essential for pharmaceutical impurity profiling and regulatory compliance.

Molecular Formula C10H8F2N4O
Molecular Weight 238.19 g/mol
CAS No. 1622904-99-7
Cat. No. B12751400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRufinamide-5-carboxamide
CAS1622904-99-7
Molecular FormulaC10H8F2N4O
Molecular Weight238.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)CN2C(=CN=N2)C(=O)N)F
InChIInChI=1S/C10H8F2N4O/c11-7-2-1-3-8(12)6(7)5-16-9(10(13)17)4-14-15-16/h1-4H,5H2,(H2,13,17)
InChIKeyZBAVQEMRPMTLRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rufinamide-5-carboxamide (CAS 1622904-99-7) – A Critical Regioisomeric Impurity Standard for Antiepileptic Drug Analysis


Rufinamide-5-carboxamide (CAS 1622904-99-7), chemically 3-(2,6-difluorobenzyl)-3H-1,2,3-triazole-4-carboxamide, is a regioisomeric process-related impurity of the triazole anticonvulsant rufinamide [1]. Unlike the parent drug, which bears the difluorobenzyl group at the 1-position of the 1,2,3-triazole ring, this compound features substitution at the 3-position, resulting in distinct physicochemical and chromatographic properties that are essential for pharmaceutical impurity profiling and regulatory compliance .

Impurity profiling and HPLC system suitability for rufinamide drug products per USP monograph
Regioisomeric impurity standard with authenticated identity and compendial traceability
Supports ANDA submission documentation and ICH Q3A impurity threshold compliance

Why In-Class Rufinamide Impurity Substitution Risks Regulatory Non-Compliance for Rufinamide-5-carboxamide


Rufinamide impurities are not chromatographically or spectroscopically interchangeable; each carries a distinct retention time and acceptance criterion specified in pharmacopeial monographs. The USP Organic Impurities method for rufinamide tablets mandates relative retention times of 1.2 for Related Compound A (desfluoro analog) and 1.8 for Related Compound B (methyl ester) [1]. Substituting rufinamide-5-carboxamide with any other listed impurity would lead to misidentification, invalidate system suitability, and fail compendial acceptance thresholds. Furthermore, its regioisomeric structure (3H-triazole vs. 1H-triazole) generates unique UV and MS signals that cannot be mimicked by other class members, making generic substitution analytically unsound [2].

Required Standard
Rufinamide-5-carboxamide
3H-triazole regioisomer with distinct retention time and spectral fingerprint per USP PAI characterization
Potential Substitute
Other rufinamide impurities
USP Related Compounds A and B, or generic impurity standards, lack the same regioisomeric structure and compendial traceability
Replacement may lead to misidentification, invalid system suitability, and failure of USP acceptance criteria because chromatographic and spectroscopic properties cannot be matched.

Quantitative Differentiation Evidence for Rufinamide-5-carboxamide (CAS 1622904-99-7) Relative to Closest Analogs


Regioisomeric Structural Identity vs. Rufinamide API and Related Compounds

Rufinamide-5-carboxamide is the 3H-triazole-4-carboxamide regioisomer, whereas rufinamide is the 1H-triazole-4-carboxamide regioisomer [1]. This substitution pattern alters the electronic environment of the triazole ring, leading to distinct NMR chemical shifts and chromatographic retention times that enable unambiguous identification in impurity methods [2]. No other rufinamide-related impurity, including USP Related Compounds A, B, or the acid impurity (Impurity C), shares this specific 3-(2,6-difluorobenzyl) substitution.

Regioisomeric Identity
Class-level inference
Target: 3-(2,6-difluorobenzyl)-3H-triazole-4-carboxamide
vs. Rufinamide: 1-(2,6-difluorobenzyl)-1H-triazole-4-carboxamide
Molecular formula identical (C10H8F2N4O), connectivity different
Regioisomer assignment prevents misidentification in impurity profiling
Structural elucidation relies on NMR and MS; class inference based on USP PAI lot characterization
Pharmaceutical impurity profiling Regioisomer identification Triazole chemistry

Melting Point Distinction from Rufinamide API

Rufinamide-5-carboxamide displays a melting point of 142–146°C , markedly lower than the 201–203°C reported for rufinamide API [1]. This ~55–61°C difference serves as a rapid identity and purity check, enabling laboratories to confirm that the impurity standard is not contaminated with the parent drug substance.

Melting Point
Cross-study comparable
142–146 °C
ΔT = 55–61 °C vs. rufinamide API (201–203 °C)
Rapid QC identity check to differentiate impurity standard from parent drug
Open capillary method; comparator literature consensus
Thermal analysis Identity testing Purity determination

Chromatographic Selectivity vs. USP-Specified Related Compounds

In the USP organic impurities method for rufinamide tablets, Related Compound A elutes at relative retention time (RRT) 1.2 and Related Compound B at RRT 1.8 versus rufinamide at RRT 1.0 [1]. Rufinamide-5-carboxamide, due to its regioisomeric structure, is chromatographically distinct from these compounds and does not co-elute with them under the validated gradient conditions [2]. Its absence from the USP specified impurity list underscores the need for a separate authenticated standard to definitively assign its retention time in in-house methods.

Chromatographic Selectivity
Class-level inference
Target RRT not publicly listed; expected distinct from USP RRT 1.0 (rufinamide), 1.2 (Rel. Comp. A), 1.8 (Rel. Comp. B)
Authenticated standard needed to assign specific RRT for validated impurity methods
USP HPLC method conditions: L1 column, methanol/tetrahydrofuran/buffer, UV 210 nm
HPLC method development System suitability Impurity resolution

Compendial Traceability as USP Pharmaceutical Analytical Impurity

Rufinamide-5-carboxamide is supplied as a USP Pharmaceutical Analytical Impurity (PAI) under Catalog No. 1A11440, Lot F263H0, with lot-specific characterization including identity confirmation by IR and NMR, and purity determination by HPLC . In contrast, generic impurity standards from non-compendial vendors often lack this level of traceable characterization and regulatory acceptance, which is critical for ANDA submissions and cGMP quality control [1].

Compendial Traceability
Supporting evidence
USP PAI Lot F263H0: identity by IR and NMR, purity by HPLC
Supports regulatory documentation for ANDA and cGMP QC applications
Lot-specific characterization meets ICH Q7 expectations; generic standards may lack depth
Reference standard Regulatory compliance Quality control

Procurement-Ready Application Scenarios for Rufinamide-5-carboxamide (CAS 1622904-99-7) Based on Quantitative Evidence


ANDA Filing Support – Rufinamide Tablet Impurity Profiling

The USP-recommended organic impurities method for rufinamide tablets requires resolution of specified and unspecified impurities [1]. Rufinamide-5-carboxamide, as a USP Pharmaceutical Analytical Impurity, provides the authenticated standard needed to validate system suitability, determine its relative retention time, and ensure method specificity. This directly supports the submission of an Abbreviated New Drug Application (ANDA) by demonstrating control of process-related impurities.

In-House HPLC Method Development and Validation for Rufinamide API

Laboratories developing a stability-indicating HPLC method for rufinamide active pharmaceutical ingredient must separate and quantify all process impurities. The distinct melting point (142–146°C) and regioisomeric structure of rufinamide-5-carboxamide necessitate its use as an individual reference standard to establish retention time markers and ensure no co-elution with other known impurities such as USP Related Compounds A and B.

Quality Control Release Testing of Commercial Rufinamide Batches

cGMP quality control laboratories require traceable impurity standards for batch release testing. The USP PAI lot-specific characterization (Lot F263H0) provides the necessary identity and purity documentation , enabling accurate quantification of rufinamide-5-carboxamide in drug substance batches and ensuring compliance with ICH Q3A thresholds for unspecified impurities (NMT 0.10% per USP Table 9).

Synthetic Process Optimization and Impurity Fate Mapping

During the development of rufinamide synthetic routes, monitoring the formation of regioisomeric byproducts is crucial for yield optimization. The synthesis of rufinamide-5-carboxamide via the 1,3-dipolar cycloaddition route and its characterization as a process impurity [2] enables process chemists to track its formation kinetics and identify conditions that minimize its generation, improving overall process purity.

Application
Selection Property
Validation Focus
ANDA filing: rufinamide tablet impurity profiling
USP PAI traceability, regioisomeric identity confirmation
System suitability, method specificity, impurity threshold compliance
In-house HPLC method development for rufinamide API
Authenticated impurity standard with distinct thermal and spectral profile
Retention time marker assignment, resolution from related impurities
QC release testing of rufinamide drug substance
Lot-specific characterization (USP PAI) and purity documentation
Impurity quantification, ICH Q3A compliance, batch consistency
Synthetic process optimization and impurity fate mapping
Process impurity standard, regioisomer tracking capability
Formation kinetics monitoring, process purity improvement
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